

Application Notes: LY294002 for Apoptosis and Cell Cycle Arrest Studies

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Compound of Interest

Compound Name: LYIA

Cat. No.: B1148097

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Introduction

LY294002 is a potent and cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] It acts as an ATP-competitive inhibitor, primarily targeting the p110 catalytic subunit of Class I PI3Ks.[3][4] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, growth, and metabolism.[5][6] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[6][7] LY294002 is widely used in preclinical research to investigate the functional consequences of PI3K pathway inhibition, most notably the induction of apoptosis and cell cycle arrest.[8][9]

Mechanism of Action

LY294002 exerts its effects by blocking the function of PI3K, which is responsible for phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[5]

By inhibiting PI3K, LY294002 prevents the activation of Akt. Inactivation of Akt leads to the dephosphorylation and modulation of numerous downstream targets that are critical for cell survival and proliferation.[5][6]

Induction of Apoptosis

The PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins. Inhibition of this pathway by LY294002 sensitizes cells to apoptosis through multiple mechanisms:

- **Activation of Caspases:** Akt can phosphorylate and inactivate Caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.^[5] Inhibition of Akt by LY294002 leads to increased Caspase-9 activity, which in turn activates executioner caspases like Caspase-3, leading to the cleavage of cellular substrates such as PARP and ultimately, apoptosis.^{[5][8]}
- **Modulation of Bcl-2 Family Proteins:** Akt can phosphorylate the pro-apoptotic protein Bad, causing its sequestration in the cytoplasm and preventing it from inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. LY294002 treatment prevents Bad phosphorylation, allowing it to promote apoptosis.
- **Downregulation of Survival Proteins:** The PI3K/Akt pathway can promote the expression of anti-apoptotic proteins like survivin. Treatment with LY294002 has been shown to downregulate the expression of such proteins.^{[9][10]}

Induction of Cell Cycle Arrest

The PI3K/Akt pathway is a key driver of cell cycle progression from the G1 to the S phase. LY294002-mediated inhibition of this pathway can lead to cell cycle arrest, primarily in the G0/G1 phase.^{[1][8][11]} This is achieved by:

- **Inhibition of Cyclin D1:** Akt signaling promotes the expression and stability of Cyclin D1, a key regulator of the G1/S transition. LY294002 treatment leads to the downregulation of Cyclin D1.^{[9][10][11]}
- **Upregulation of p21 and p27:** Akt can phosphorylate and promote the cytoplasmic localization of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27, thereby inactivating them. Inhibition of Akt allows these CKIs to translocate to the nucleus, where they inhibit cyclin-CDK complexes and halt cell cycle progression.^{[9][12]}

The induction of G0/G1 arrest prevents cells from entering the DNA synthesis (S) phase, thus inhibiting proliferation.^{[1][13]}

Data Presentation

Table 1: IC50 Values of LY294002 in Various Cell Lines

Cell Line	Cancer Type	IC50 Value (μM)	Reference
PI3Kα	(Cell-free assay)	0.5	[1][2][6]
PI3Kβ	(Cell-free assay)	0.97	[1][2][6]
PI3Kδ	(Cell-free assay)	0.57	[1][2][6]
MCF-7	Breast Cancer	0.87	[9][10]
HCT116	Colon Cancer	~15-20	[14][15]
K562	Leukemia	~10-15	[15]
AsPC-1	Pancreatic Cancer	40	[2]
BxPC-3	Pancreatic Cancer	5	[2]

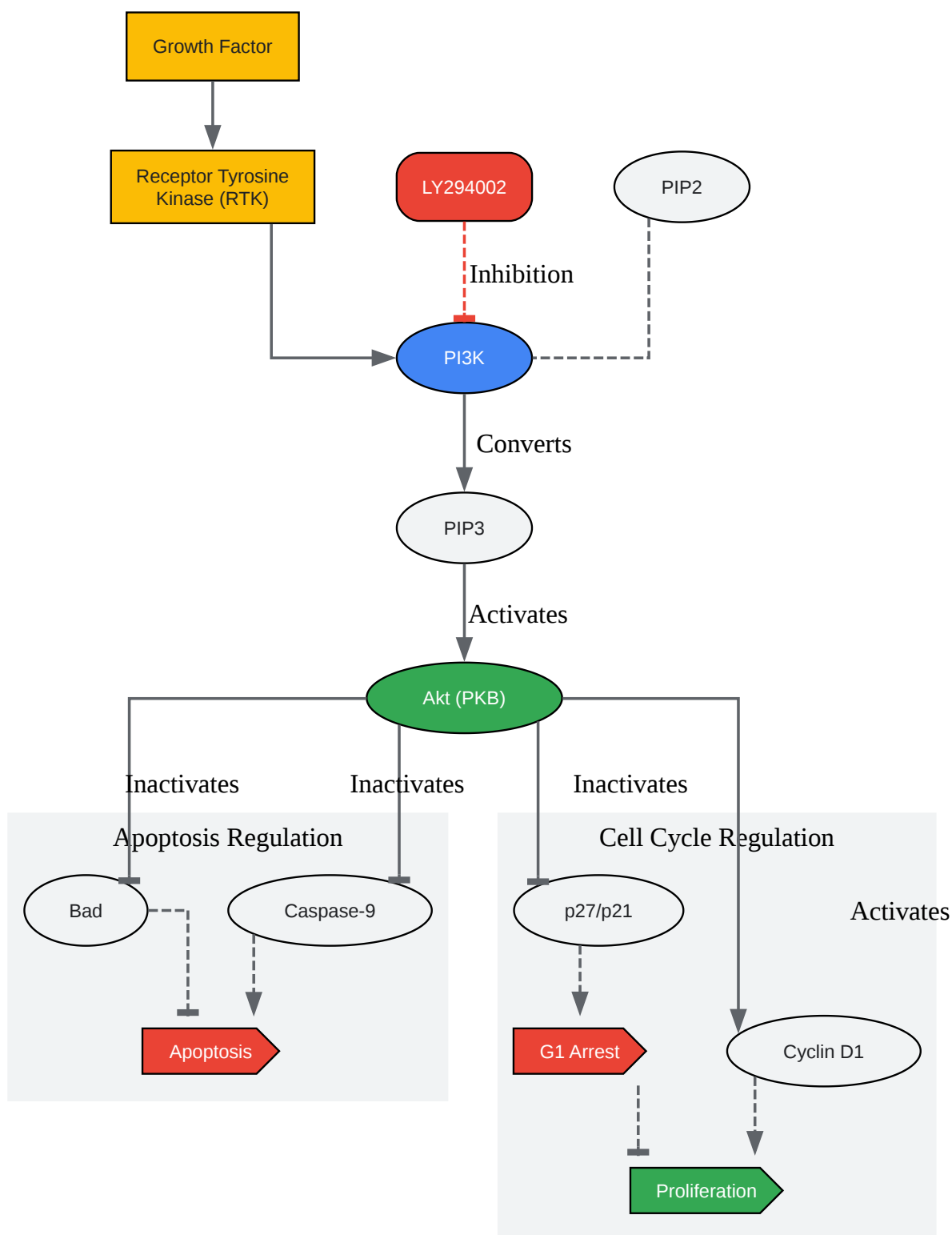
| PANC-1 | Pancreatic Cancer | 35 |[2] |

Table 2: Effect of LY294002 on Apoptosis and Cell Cycle Distribution

Cell Line	LY294002 Conc. (µM)	Duration (h)	Effect	Reference
CNE-2Z	10 - 75	48	Dose-dependent increase in apoptosis	[5]
MCF-7	10	48	31.2% total apoptosis (19.8% early, 11.4% late)	[9][10]
MCF-7 (with Tamoxifen)	Non-toxic conc.	48	68.6% total apoptosis (40.3% early, 28.3% late)	[9][10]
HCT116	20	48	Increase in G1 phase population	[14]
HTLV-1 infected T-cells	5 - 20	48	G0/G1 cell cycle arrest	[11]
Osteosarcoma CSCs	Not specified	Not specified	G0/G1 cell cycle arrest and apoptosis	[8][13]

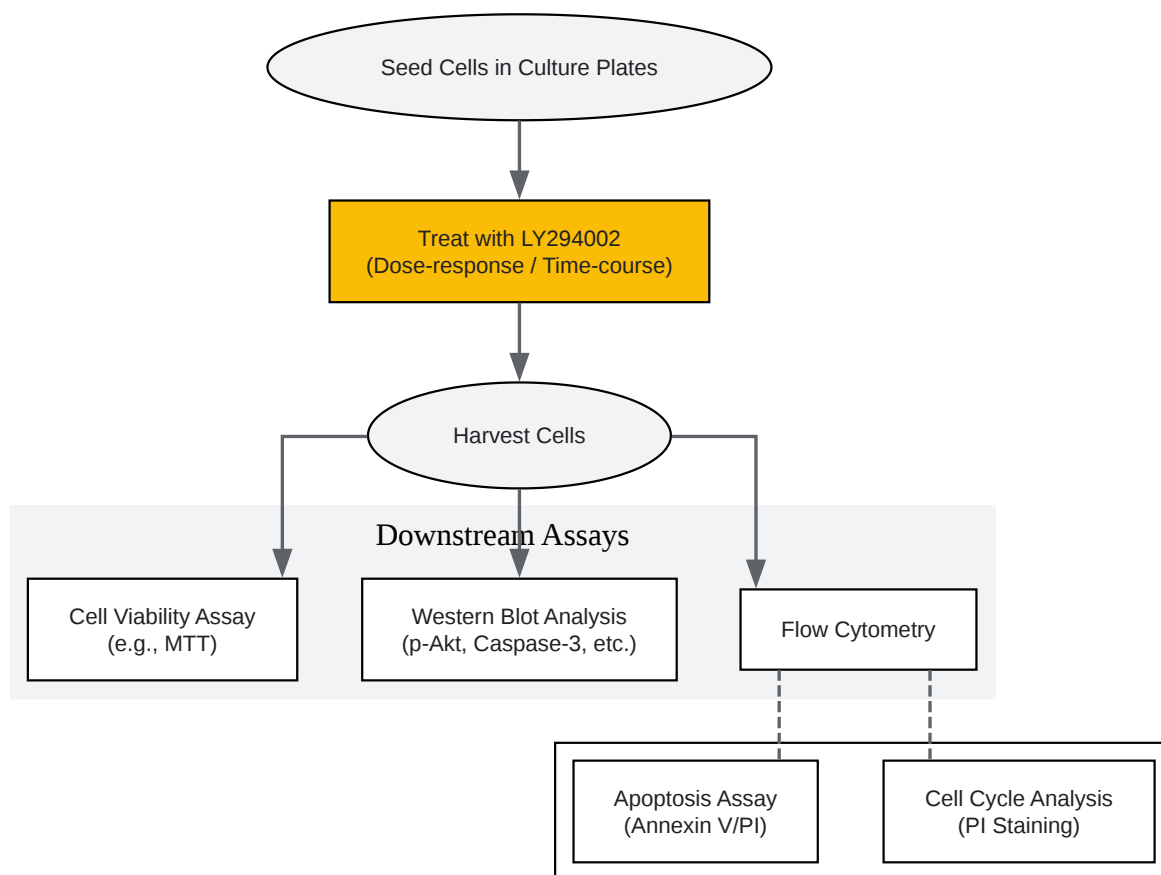
| MCF-7 (with Tamoxifen) | Non-toxic conc. | Not specified | Increase in pre-G1 population from 1.6% to 28.3% |[9][10] |

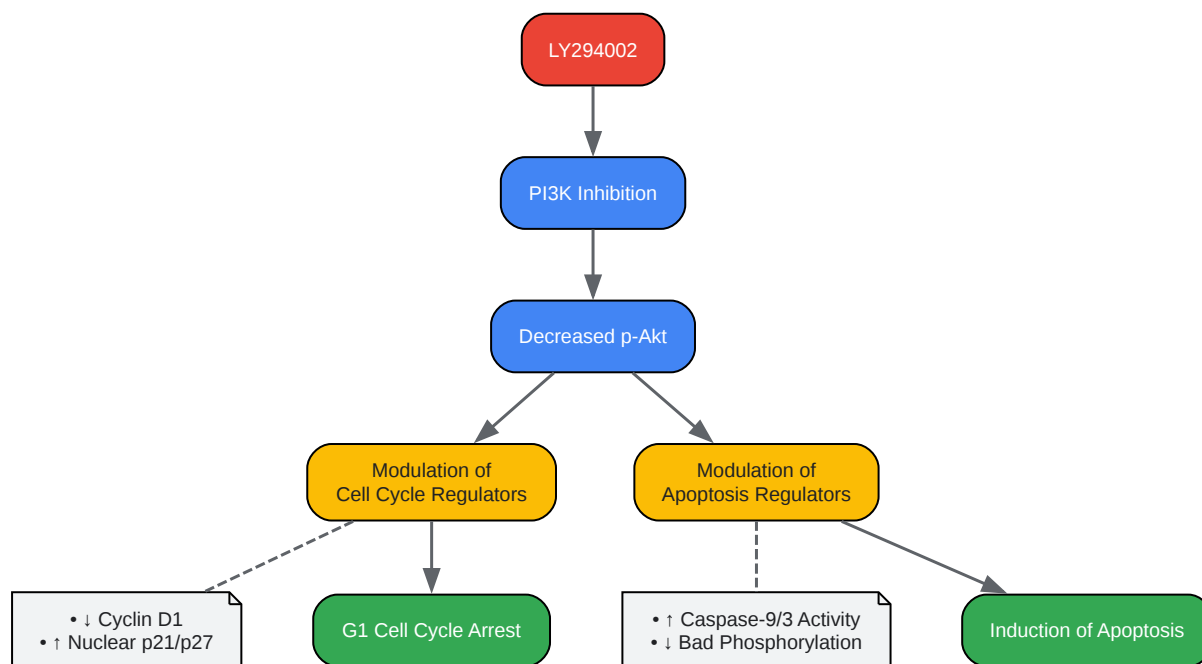
Visualizations



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Caption: PI3K/Akt signaling pathway and the inhibitory action of LY294002.





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